N-Hydroxysulfosuccinimide sodium salt
Overview
Description
N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-Hydroxysuccinimide. It is widely used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This compound is known for its ability to activate carboxylic acids to form more reactive succinimidyl esters, which are essential for coupling, biotinylation, and conjugation with fluorophores .
Mechanism of Action
Target of Action
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is primarily targeted at carboxyl groups . It is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Mode of Action
Sulfo-NHS, in the presence of a cross-linking reagent like carbodiimide or EDAC, converts carboxyl groups to amine-reactive sulfo-NHS esters . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .
Biochemical Pathways
The biochemical pathway primarily involves the conversion of carboxyl groups to amine-reactive sulfo-NHS esters. This conversion is facilitated by a cross-linking reagent, which transforms the carboxylic acid into an unstable o-acylisourea intermediate. This intermediate then reacts with the primary amine of sulfo-NHS to yield a stable product .
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The result of the action of Sulfo-NHS is the formation of hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in various applications, including protein labeling, surface activation, and peptide synthesis .
Action Environment
Sulfo-NHS is sensitive to air moisture and water traces in solvents . Therefore, it is recommended to store it under dry conditions . The hydrolysis of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .
Biochemical Analysis
Biochemical Properties
N-Hydroxysulfosuccinimide sodium salt can undergo a coupling reaction with carboxylic acids in the presence of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in protein cross-linking experiments, where they interact with enzymes and proteins to form stable covalent bonds .
Cellular Effects
While specific cellular effects of this compound are not widely reported, its active esters are known to play a significant role in cellular processes. They are involved in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores . These processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of carboxyl groups to primary amine-reactive sulfo-NHS esters . This conversion occurs in the presence of a cross-linking reagent like carbodiimide or EDAC . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .
Temporal Effects in Laboratory Settings
This compound is relatively stable and can be stored for months under dry conditions . It is sensitive to air moisture and water traces in solvents . Therefore, the quantification of this compound would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .
Metabolic Pathways
It is known to play a role in the activation of carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysulfosuccinimide sodium salt is typically synthesized by reacting N-Hydroxysuccinimide with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions followed by purification steps to isolate the pure compound. The process includes the use of advanced techniques such as crystallization and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysulfosuccinimide sodium salt primarily undergoes substitution reactions, particularly nucleophilic substitution, where it reacts with carboxylic acids to form active esters. These esters are highly reactive and can further participate in various coupling reactions .
Common Reagents and Conditions
The most common reagents used with this compound include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent hydrolysis and degradation of the active esters .
Major Products Formed
The major products formed from reactions involving this compound are hydrophilic active esters, which are used in protein cross-linking and other bioconjugation applications .
Scientific Research Applications
N-Hydroxysulfosuccinimide sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Hydroxysulfosuccinimide sodium salt is unique due to its water solubility and ability to form hydrophilic active esters. Similar compounds include:
N-Hydroxysuccinimide: A non-sulfonated analog that is less hydrophilic and primarily used in organic solvents.
N-Hydroxysuccinimide esters: These esters are widely used in peptide synthesis and bioconjugation but lack the hydrophilic properties of this compound.
This compound stands out due to its enhanced solubility in water, making it more suitable for aqueous bioconjugation reactions .
Properties
IUPAC Name |
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENMORRBUTCPR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393267 | |
Record name | N-Hydroxysulfosuccinimide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106627-54-7 | |
Record name | N-Hydroxysulfosuccinimide sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxysulfosuccinimide Sodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Hydroxysulfosuccinimide sodium salt in scientific research?
A1: this compound (Sulfo-NHS) is a crucial reagent for forming amide bonds between carboxylic acids and amines in aqueous solutions [, , , , ]. This makes it an invaluable tool for bioconjugation reactions, especially in preparing Sulfo-NHS esters and attaching biomolecules like antibodies to surfaces [, , ].
Q2: How can the solubility issue of this compound in organic solvents be addressed?
A3: A recent study [] demonstrated that using 15-crown-5 to complex the sodium cation of this compound enhances its solubility in organic solvents. This "crowned" Sulfo-NHS ester is still water-soluble and effectively facilitates bioconjugation reactions between protein amine groups and hydrophobic carboxylic acids.
Q3: Can this compound be used to modify nanomaterials for specific applications?
A4: Yes, this compound plays a critical role in surface modification for diverse applications. For instance, it facilitates the covalent attachment of Jeffamine to carboxylated nanocellulose particles, creating a composite material capable of adsorbing contaminants from water []. It's also used in attaching antibodies to magnetic nanoparticles for targeted drug delivery systems [].
Q4: Are there any examples of this compound being used in developing diagnostic tools?
A5: Yes, researchers have utilized this compound in constructing sensitive immunoassays. One example involves modifying magnetic beads with Sulfo-NHS to enable stable peptide bond formation with antibodies, which are then used to capture and detect human epididymis protein 4, a potential biomarker for ovarian cancer [].
Q5: How is this compound utilized in the development of drug delivery systems?
A6: this compound enables the conjugation of therapeutic molecules to carriers for targeted delivery. In one study [], it facilitated the covalent attachment of a self-assembling peptide to mesoporous silica nanoparticles. This peptide, designed to release cargo at elevated temperatures, allows for magnetically controlled drug release, enhancing treatment efficacy while minimizing damage to healthy tissues.
Q6: What analytical techniques are employed to characterize and assess the quality of this compound conjugates?
A7: Various analytical methods are employed to characterize this compound conjugates. These include Fourier transform infrared (FTIR) spectroscopy [, ], X-ray diffraction (XRD) [], conductometric titration [], and CHN elemental analysis [], which provide insights into the chemical composition, structure, and properties of the modified materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.